N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to the query have been synthesized and evaluated for their antimicrobial activity against a variety of microorganisms. For instance, hybrid molecules containing different chemical moieties have shown good to moderate antimicrobial activity against test microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues, designed and synthesized through molecular hybridization, have shown promising activity against Mycobacterium tuberculosis, demonstrating the potential of these compounds in the treatment of tuberculosis (Jeankumar et al., 2013).
Anticancer Properties
Novel compounds synthesized from various chemical backbones have been evaluated for their anticancer activities. For example, benzimidazole and benzothiazole derivatives have shown moderate activity against a panel of human cancer cell lines, highlighting their potential in cancer therapy research (Cindrić et al., 2017).
Enzyme Inhibition
Some synthesized compounds have been found to exhibit significant enzyme inhibitory activities, such as antiurease and antilipase activities, which could be valuable in the study and treatment of diseases where these enzymes play critical roles (Başoğlu et al., 2013).
Fluorescent Properties
The development of fluorescent compounds based on similar chemical structures has been explored, with applications in bioimaging and as molecular probes in biological systems. The fluorescence properties and potential thermal rearrangement of these compounds make them interesting candidates for further research in this area (Rezazadeh et al., 2015).
Mechanism of Action
Target of Action
The compound, also known as N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide, is a complex molecule that may interact with multiple targetsIt is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from the structure of the compound that it may interact with its targets through various types of chemical interactions, such as hydrogen bonding, π-π stacking, and π-cation interactions . These interactions can lead to changes in the conformation or activity of the target molecules, resulting in the observed biological effects.
Biochemical Pathways
It is known that indole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with a wide range of biochemical pathways.
Pharmacokinetics
For example, the presence of a carboxamide group can enhance the solubility of the compound, potentially improving its bioavailability .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-14-4-1-12(2-5-14)15-10-22-19(23-15)27-8-7-21-18(24)13-3-6-16-17(9-13)26-11-25-16/h1-6,9-10H,7-8,11H2,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKVCLHCAFOXLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCSC3=NC=C(N3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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